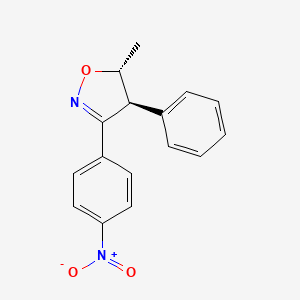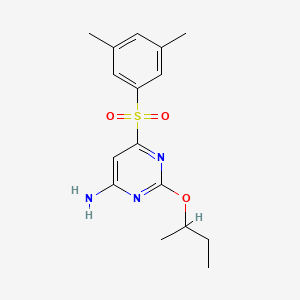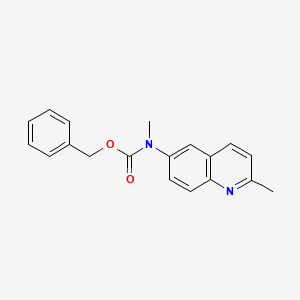
Benzyl methyl(2-methylquinolin-6-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl methyl(2-methylquinolin-6-yl)carbamate is an organic compound with the molecular formula C19H18N2O2 and a molecular weight of 306.36 g/mol . It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of a benzyl group, a methyl group, and a quinoline moiety, making it a complex and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl methyl(2-methylquinolin-6-yl)carbamate can be achieved through various methods. One common approach involves the reaction of benzyl chloroformate with 2-methylquinolin-6-amine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the carbamate linkage facilitated by the nucleophilic attack of the amine on the chloroformate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl methyl(2-methylquinolin-6-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amines, and substituted carbamates. These products can have diverse applications in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
Benzyl methyl(2-methylquinolin-6-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl methyl(2-methylquinolin-6-yl)carbamate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the carbamate group can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby modulating biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the quinoline moiety.
Methyl carbamate: Simpler structure with only a methyl group attached to the carbamate.
Ethyl carbamate: Contains an ethyl group instead of a benzyl group
Uniqueness
Benzyl methyl(2-methylquinolin-6-yl)carbamate is unique due to the presence of the quinoline moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields .
Propiedades
Número CAS |
646039-15-8 |
|---|---|
Fórmula molecular |
C19H18N2O2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
benzyl N-methyl-N-(2-methylquinolin-6-yl)carbamate |
InChI |
InChI=1S/C19H18N2O2/c1-14-8-9-16-12-17(10-11-18(16)20-14)21(2)19(22)23-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3 |
Clave InChI |
QFOZOFMGDFEFNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C=C(C=C2)N(C)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


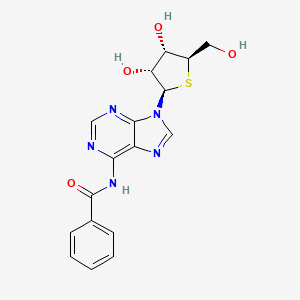
![3-[(4-Methoxyphenyl)methyl]-2,4-dimethylfuran](/img/structure/B12906634.png)

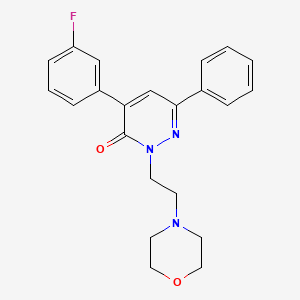
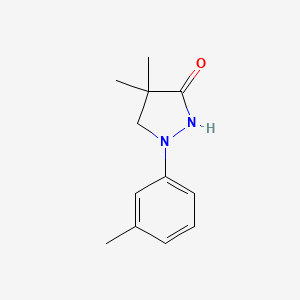
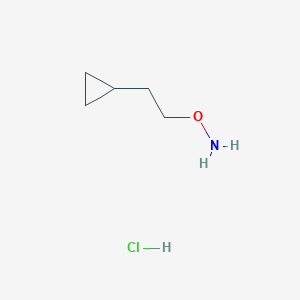
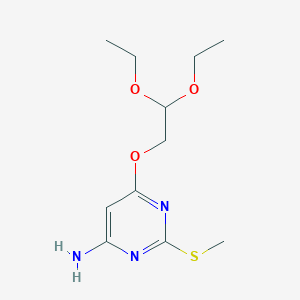
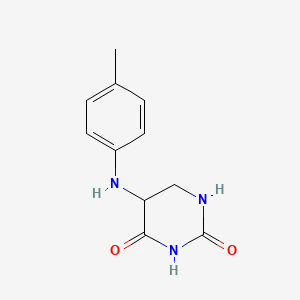

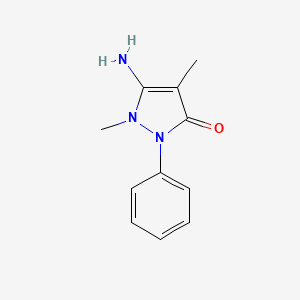

![2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine](/img/structure/B12906688.png)
